![molecular formula C9H13NO3S B1587476 N-(2-hydroxypropyl)benzenesulfonamide CAS No. 35325-02-1](/img/structure/B1587476.png)
N-(2-hydroxypropyl)benzenesulfonamide
Overview
Description
N-(2-Hydroxypropyl)benzenesulfonamide: is an organic compound with the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-hydroxypropyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-amino-1-propanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)benzenesulfonamide.
Reduction: Formation of N-(2-aminopropyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the substituent used.
Scientific Research Applications
Organic Synthesis
N-(2-hydroxypropyl)benzenesulfonamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating various chemical reactions such as oxidation, reduction, and substitution.
Common Reactions:
- Oxidation: Hydroxyl group can be oxidized to form a carbonyl group.
- Reduction: The sulfonamide group can be reduced to corresponding amines.
- Substitution: Hydroxyl group can undergo nucleophilic substitution with various functional groups.
Reaction Type | Example Products |
---|---|
Oxidation | N-(2-oxopropyl)benzenesulfonamide |
Reduction | N-(2-aminopropyl)benzenesulfonamide |
Substitution | Various substituted benzenesulfonamides |
Biological Research
The compound is utilized in biological studies, particularly in enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable for investigating enzyme mechanisms and interactions .
Case Study: Carbonic Anhydrase Inhibition
Recent studies have highlighted the inhibitory effects of benzenesulfonamides on carbonic anhydrase (CA) enzymes, particularly CA IX. For instance, new derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating significant selectivity over CA II . These compounds not only inhibited enzyme activity but also induced apoptosis in cancer cell lines, showcasing their potential therapeutic applications.
Medicinal Chemistry
This compound is being explored for its potential use in drug development. It acts as an intermediate in synthesizing pharmaceuticals targeting various diseases, including cancer .
Clinical Relevance:
- Compounds derived from this sulfonamide class are under investigation for their antiproliferative effects in multiple cancer types.
- Clinical trials are evaluating their efficacy in combination therapies for pancreatic cancer patients expressing CA IX .
Industrial Applications
The compound finds utility in industrial processes as well:
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)benzenesulfonamide
- N-(2-Hydroxypropyl)methanesulfonamide
- N-(2-Hydroxypropyl)toluenesulfonamide
Comparison: N-(2-hydroxypropyl)benzenesulfonamide is unique due to its specific combination of a benzenesulfonamide group and a 2-hydroxypropyl substituent. This combination imparts distinct chemical properties, such as solubility and reactivity, which differ from those of similar compounds. For example, N-(2-hydroxyethyl)benzenesulfonamide has a shorter alkyl chain, leading to different solubility and reactivity profiles .
Biological Activity
N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a benzenesulfonamide framework with a hydroxypropyl substituent. This structure enhances its solubility and bioavailability, which are critical for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor growth and progression.
- Cellular Modulation : It has been shown to affect cellular pathways, such as the protein phosphatase 2A pathway, influencing transcription factors like FOXO1, which are crucial in regulating apoptosis and cell proliferation .
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth by interfering with folic acid synthesis, essential for nucleic acid production.
Anticancer Properties
Research indicates that this compound and its analogs can induce apoptosis in various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant inhibition of cellular proliferation in cancer cells such as MDA-MB-231 (breast cancer) and others. A notable study reported a 22-fold increase in apoptotic cells when treated with a benzenesulfonamide derivative compared to controls .
- Mechanistic Insights : The compound's ability to modulate CA IX activity has been linked to enhanced apoptotic processes under acidic conditions typical of tumor microenvironments .
Antimicrobial Activity
This compound exhibits potential antimicrobial properties:
- Inhibition Studies : It has been evaluated against various bacterial strains, with some derivatives showing MIC values comparable to established antibiotics. For example, certain analogs demonstrated potent activity against E. coli and S. aureus with MIC values around 6 mg/mL .
- Biofilm Disruption : The compound's ability to disrupt biofilms formed by pathogens suggests potential applications in treating chronic infections where biofilm formation is a challenge .
Case Study 1: Anticancer Activity
A study focused on the synthesis of new benzenesulfonamides reported that one derivative exhibited IC50 values indicating strong inhibition of CA IX (IC50 = 10.93 nM), leading to significant apoptosis in cancer cell lines. This underscores the therapeutic potential of targeting CAs in cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various microbial strains. The results highlighted its effectiveness in inhibiting bacterial growth and biofilm formation, paving the way for further exploration as an antimicrobial agent .
Data Table: Summary of Biological Activities
Activity Type | Compound Variant | IC50/MIC Values | Observations |
---|---|---|---|
Anticancer | This compound | IC50 = 10.93 nM (CA IX) | Induces apoptosis in MDA-MB-231 cells |
Antimicrobial | Various derivatives | MIC ~6 mg/mL | Effective against E. coli, S. aureus |
Enzyme Inhibition | Benzenesulfonamide derivatives | IC50 = 0.3287 mg/mL | Comparable activity with Vitamin C |
Properties
IUPAC Name |
N-(2-hydroxypropyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-8(11)7-10-14(12,13)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRXPBUFQGUINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865763 | |
Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35325-02-1 | |
Record name | N-(2-Hydroxypropyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35325-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035325021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N-(2-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxypropyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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